molecular formula C14H13F2N3O4 B7434533 5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one

5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one

Cat. No. B7434533
M. Wt: 325.27 g/mol
InChI Key: PSZYWEKAANTLSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one, also known as DBO, is a synthetic compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. DBO has shown promising results in various studies, particularly in the field of neuroscience, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one works by inhibiting the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of several cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting GSK-3β, this compound can promote the survival of neurons and improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve cognitive function in animal models of Alzheimer's and Parkinson's disease. It has also been shown to have anxiolytic and antidepressant effects. This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one in lab experiments is its specificity for GSK-3β, which allows for targeted inhibition of this enzyme. However, one limitation is that this compound may have off-target effects on other enzymes, which could affect the interpretation of experimental results.

Future Directions

1. Further studies are needed to determine the optimal dosage and administration route for 5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one in humans.
2. The potential of this compound in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis, should be explored.
3. The effects of long-term this compound treatment on cognitive function and neuronal health should be investigated.
4. The potential of this compound as a neuroprotective agent in traumatic brain injury should be explored.
5. The development of more potent and selective GSK-3β inhibitors based on the structure of this compound should be investigated.
In conclusion, this compound is a synthetic compound with potential therapeutic applications in the field of neuroscience. Its mechanism of action and physiological effects have been extensively studied, and it has shown promising results in various animal models of neurological disorders. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to develop more potent and selective GSK-3β inhibitors based on the structure of this compound.

Synthesis Methods

The synthesis of 5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one involves the reaction of 2,4-difluoro-3-hydroxybenzoyl chloride with piperidin-4-amine in the presence of triethylamine to yield the intermediate 1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-ylamine. The intermediate is then reacted with cyanogen bromide in the presence of sodium bicarbonate to yield the final product, this compound.

Scientific Research Applications

5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. This compound has also been shown to have potential in the treatment of depression and anxiety disorders.

properties

IUPAC Name

5-[1-(2,4-difluoro-3-hydroxybenzoyl)piperidin-4-yl]-3H-1,3,4-oxadiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O4/c15-9-2-1-8(10(16)11(9)20)13(21)19-5-3-7(4-6-19)12-17-18-14(22)23-12/h1-2,7,20H,3-6H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZYWEKAANTLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NNC(=O)O2)C(=O)C3=C(C(=C(C=C3)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.